6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one is an organic compound that belongs to the class of quinolines. This compound is characterized by the presence of a hydroxyethoxy group attached to the quinoline ring, which imparts unique chemical and physical properties. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of 2-hydroxyethanol with a suitable quinoline precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where the quinoline precursor is reacted with 2-hydroxyethanol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinoline ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(2-Hydroxyethoxy)-6-oxohexanoic acid: Another compound with a hydroxyethoxy group, but with different structural features and properties.
1-[(2-Hydroxyethoxy)-methyl]-6-(phenyl-thio)thymine: A compound with similar functional groups but different biological activities.
Uniqueness
6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific quinoline structure combined with the hydroxyethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(2-hydroxyethoxy)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-5-6-15-9-2-3-10-8(7-9)1-4-11(14)12-10/h2-3,7,13H,1,4-6H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSDRJJJTFBDLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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